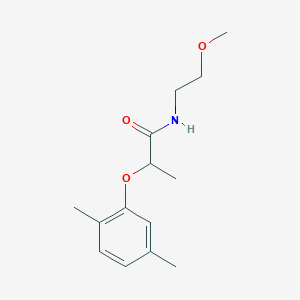

![molecular formula C8H4F3N7O2S B4580580 6-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4580580.png)

6-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Overview

Description

Synthesis Analysis

The synthesis of triazolo-thiadiazole derivatives often involves multi-step reactions, including cyclization processes that form the heterocyclic core of the compound. An efficient method for synthesizing these compounds is through one-pot, multi-component reactions that yield diversely functionalized derivatives, as seen in the synthesis of similar compounds involving pyrazolyl and triazolo-thiadiazole moieties (Jilloju et al., 2021).

Molecular Structure Analysis

The molecular structure of triazolo-thiadiazoles is characterized by the presence of multiple nitrogen atoms in the triazole and thiadiazole rings, contributing to their chemical reactivity and interaction with biological targets. The structural analysis of similar compounds is often performed using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule and intermolecular interactions (Nanjunda-Swamy et al., 2005).

Chemical Reactions and Properties

Triazolo-thiadiazoles undergo various chemical reactions due to their reactive functional groups. These compounds can participate in nucleophilic substitution reactions, cyclization, and coupling reactions, which allow for the introduction of different substituents and the synthesis of a wide range of derivatives with varied properties (Salem et al., 2016).

Physical Properties Analysis

The physical properties of triazolo-thiadiazoles, such as melting points, solubility, and crystal structure, are influenced by their molecular structure and substituents. These properties are essential for determining the compound's suitability for various applications, including its pharmacokinetic and pharmacodynamic profiles (Hlazunova et al., 2020).

Chemical Properties Analysis

The chemical properties of triazolo-thiadiazoles, such as acidity, basicity, and reactivity, are crucial for their interactions with biological targets and their overall biological activity. The presence of electronegative atoms like nitrogen and sulfur in the triazole and thiadiazole rings respectively, contributes to the compound's ability to form hydrogen bonds and interact with enzymes, receptors, and other biological molecules (Fun et al., 2010).

Scientific Research Applications

Antioxidant and Anticancer Activities

Triazolo-thiadiazoles, including derivatives closely related to the mentioned compound, have been investigated for their in vitro antioxidant properties and anticancer activities. For instance, a study by Sunil et al. (2010) explored the antioxidant property of two triazolo-thiadiazoles through spectrophotometric DPPH and ABTS radical scavenging methods as well as lipid peroxide assay. These compounds exhibited a dose-dependent cytotoxic effect on the hepatocellular carcinoma cell line, HepG2, highlighting their potential as potent antioxidants and anticancer agents (Sunil et al., 2010).

Antimicrobial Properties

Another aspect of research on triazolo[3,4-b][1,3,4]thiadiazoles focuses on their antimicrobial properties. Reddy et al. (2010) synthesized a series of these compounds, demonstrating their in vitro activities against various strains of bacteria and fungi. Some derivatives showed marked inhibition of bacterial and fungal growth, nearly equal to the standards, emphasizing the significance of these compounds in developing new antimicrobial agents (Reddy et al., 2010).

Synthesis and Molecular Docking Studies

The efficient synthesis and potential bioactive applications of triazolo[3,4-b][1,3,4]thiadiazole derivatives have also been a key research area. Jilloju et al. (2021) described a one-pot synthesis of diversely functionalized derivatives, further evaluating their antimicrobial activities through molecular docking studies. These studies underscore the versatility of these compounds in drug design and discovery, contributing valuable insights into their binding interactions and inhibitory actions (Jilloju et al., 2021).

properties

IUPAC Name |

6-[(4-nitropyrazol-1-yl)methyl]-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N7O2S/c9-8(10,11)6-13-14-7-17(6)15-5(21-7)3-16-2-4(1-12-16)18(19)20/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRVXHIPGSHQTRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC2=NN3C(=NN=C3S2)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(4-Nitropyrazol-1-yl)methyl]-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B4580501.png)

![[2,4-bis(1-methyl-1H-pyrazol-5-yl)-1,3-cyclobutanediyl]bis(phenylmethanone)](/img/structure/B4580505.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(5-{[(2-furylmethyl)amino]carbonyl}-1-methyl-1H-pyrazol-4-yl)-3-piperidinecarboxamide](/img/structure/B4580515.png)

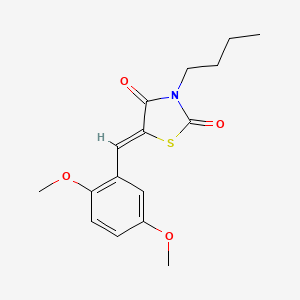

![2-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4580522.png)

![2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4580526.png)

![5,6-dimethyl-2-[(3-methylbenzyl)thio]-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4580547.png)

![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B4580550.png)

![5-[(4-fluorophenoxy)methyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4580559.png)

![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4580562.png)

![N~2~-(4-fluorobenzyl)-N~1~-(2-methyl-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4580565.png)

![N~2~-(2-ethylphenyl)-N~1~-[3-(4-methyl-1-piperazinyl)propyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4580590.png)

![1-[(3-methylbenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B4580597.png)